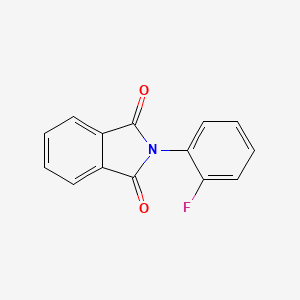

2-(2-Fluorophenyl)isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQFOSQIIFTMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 2 Fluorophenyl Isoindole 1,3 Dione and Analogues

Phthalic Anhydride (B1165640) Condensation Protocols with Amines

The most direct and widely employed method for the synthesis of 2-(2-Fluorophenyl)isoindole-1,3-dione involves the condensation of phthalic anhydride with 2-fluoroaniline. This reaction proceeds through the formation of an intermediate phthalamic acid, which subsequently undergoes cyclodehydration to yield the imide. Various techniques have been developed to optimize this transformation.

Conventional Thermal Condensation Methods

Traditional synthesis of N-substituted phthalimides relies on heating a mixture of phthalic anhydride and a primary amine, often in a high-boiling solvent such as glacial acetic acid, toluene (B28343), or dimethylformamide (DMF). acgpubs.orgnih.gov The reaction typically requires elevated temperatures, often in the range of 150-160°C, to drive the dehydration of the intermediate phthalamic acid to the final imide product. youtube.com

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the phthalic anhydride, leading to the ring-opening and formation of the phthalamic acid. Subsequent heating promotes the intramolecular cyclization and elimination of a water molecule to form the stable five-membered imide ring. youtube.com While this method is robust and has been used for decades, it can suffer from long reaction times and the need for high temperatures, which may not be suitable for sensitive substrates.

For the synthesis of this compound, this would involve heating phthalic anhydride with 2-fluoroaniline. The process can be carried out by refluxing the reactants in a suitable solvent. acgpubs.org Another approach involves heating the reactants without a solvent, which can be effective but may lead to a less pure product requiring further purification. sciencemadness.org

Table 1: Conventional Thermal Synthesis of Phthalimide (B116566) Derivatives

| Reactants | Solvent | Temperature (°C) | Reaction Time | Product | Reference |

| Phthalic Anhydride, Aniline (B41778) | Glacial Acetic Acid | 120 | 2 h | 2-Phenyl-1,3-isoindolinedione | nih.gov |

| Phthalic Anhydride, Ethanolamine | Toluene | Reflux | 36 h | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | acgpubs.org |

| Phthalic Acid | None (Thermal Decomposition) | >210 | - | Phthalic Anhydride | sciencemadness.org |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of phthalimides, including analogues of this compound, has been shown to benefit significantly from microwave irradiation. derpharmachemica.comnih.gov

In a typical microwave-assisted procedure, the reactants, such as 2-(4-acetylphenyl)isoindoline-1,3-dione and various aromatic aldehydes, are mixed in a suitable solvent, often with a catalytic amount of base or acid, and irradiated with microwaves. derpharmachemica.com The reaction times are dramatically reduced from hours to minutes. For instance, a series of (E)-2-(4-(3-(Aryl) acryloyl) phenyl) isoindoline-1,3-diones were synthesized in 6-8 minutes under microwave irradiation, whereas the conventional method required 5-7 hours. derpharmachemica.com This rapid and efficient heating is a key advantage of MAOS in the synthesis of complex heterocyclic compounds. researchgate.net The application of microwave irradiation provides a greener and more efficient alternative for the synthesis of these compounds. bas.bg

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Synthesis Method | Reactants | Conditions | Reaction Time | Product | Reference |

| Conventional | 2-(4-Acetylphenyl)-isoindole-1,3-dione, Aromatic Aldehydes | 20% NaOH in Methanol, Room Temp. | 5-7 h | (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones | derpharmachemica.com |

| Microwave-Assisted | 2-(4-Acetylphenyl)-isoindole-1,3-dione, Aromatic Aldehydes | 20% NaOH in Methanol, 180W | 6-8 min | (E)-2-(4-(3-(Aryl)acryloyl)phenyl)isoindoline-1,3-diones | derpharmachemica.com |

| Microwave-Assisted | Isatin derivatives, 1,3-indandione | SBA-Pr-SO3H in water, 500W, 95°C | - | 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives | bas.bg |

Catalyst-Mediated Condensation Reactions

To improve the efficiency and mildness of the condensation reaction, various catalysts have been employed. Both acid and base catalysts can facilitate the formation of the phthalamic acid intermediate and its subsequent cyclization. For example, phthalimide-N-sulfonic acid has been used as an efficient catalyst for the preparation of various isoindoline-1,3-diones from phthalic anhydride and amines in ethanol (B145695) at 80 °C. nih.gov

The use of solid acid catalysts, such as SBA-Pr-SO3H, under microwave irradiation has also been reported for the synthesis of related heterocyclic systems, highlighting the potential for reusable and environmentally friendly catalytic processes. bas.bg These catalytic methods offer advantages such as lower reaction temperatures, shorter reaction times, and often simpler work-up procedures.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity. nih.govrsc.org MCRs have been applied to the synthesis of complex heterocyclic systems that incorporate the isoindole-1,3-dione moiety.

Claisen–Schmidt Condensation in Isoindole-Thiazole Hybrid Synthesis

The Claisen-Schmidt condensation is a classic base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. nih.gov This methodology has been ingeniously applied in a multi-step synthesis to create complex hybrid molecules containing both the isoindole and thiazole (B1198619) rings.

In one example, a hybrid isoindole-thiazole derivative was synthesized via a Claisen-Schmidt condensation. researchgate.netmdpi.com The synthesis started with the reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with 3-chloropentane-2,4-dione (B157559) to form an intermediate, 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. This intermediate then underwent a Claisen-Schmidt condensation with 2-fluorobenzaldehyde (B47322), using potassium tert-butoxide as a catalyst in ethanol, to yield (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. researchgate.netmdpi.com This approach demonstrates how classical reactions can be integrated into multi-component strategies to build complex molecular architectures.

Cyclocondensation Reactions for Heterocyclic Fusion

Cyclocondensation reactions are fundamental in heterocyclic chemistry for constructing ring systems. nih.govbeilstein-journals.org These reactions involve the joining of two or more molecules to form a cyclic product with the elimination of a small molecule like water or ammonia. In the context of isoindole-1,3-dione analogues, cyclocondensation reactions are key to fusing additional heterocyclic rings onto the core structure.

For instance, the Knorr pyrazole (B372694) synthesis, a classic cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for creating pyrazole rings. beilstein-journals.org This principle can be extended to MCRs where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org While direct examples for this compound are not prevalent in the provided search results, the strategies for creating fused heterocyclic systems are applicable. For example, the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction involving a β-ketoester, hydrazine, malononitrile, and an aldehyde showcases the power of cyclocondensation in MCRs. nih.gov Such strategies could be adapted to synthesize novel analogues of this compound with fused heterocyclic motifs.

Fluorine Atom Incorporation Strategies

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of this compound and its analogues, the strategic incorporation of fluorine is a key synthetic consideration. Methodologies primarily rely on the use of pre-fluorinated building blocks, as direct fluorination of the isoindole core is less common.

Utilization of Fluorinated Aromatic Amine Precursors

The most direct and widely employed strategy for the synthesis of this compound involves the condensation of phthalic anhydride with a fluorinated aromatic amine, specifically 2-fluoroaniline. nih.govorganic-chemistry.orgresearchgate.net This approach is a variation of the classic Gabriel synthesis, which provides a reliable route to N-substituted phthalimides. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclization through dehydration to form the final imide product. researchgate.neteijppr.com

Various conditions have been developed to facilitate this condensation. A common laboratory method involves reacting phthalic anhydride and the amine in a solvent like glacial acetic acid at elevated temperatures. nih.govresearchgate.net Other approaches have been developed to improve efficiency and yield. For instance, a metal-free protocol describes the reaction of 2-formylbenzoic acids with aryl amines to generate N-aryl phthalimides. rsc.org Another innovative, metal-free method involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, which has been shown to be effective with halogen-substituted N-aryl rings, affording the desired phthalimides in high yields. acs.org

| Method | Precursors | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Classical Condensation | Phthalic Anhydride + 2-Fluoroaniline | Glacial Acetic Acid, 110 °C | Good (28-87% for analogues) | nih.gov |

| Metal-Free Condensation | 2-Formylbenzoic Acid + Aryl/Heteroaryl Amines | Et3N, S8 | Good | rsc.org |

| Denitrogenative Cyanation | N-(4-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one | TMSCN, DIPEA, 1,4-Dioxane, 120 °C | 85% | acs.org |

Direct Fluorination Methodologies (if applicable to isoindoles generally)

Direct fluorination of a pre-formed isoindole-1,3-dione ring system is not a commonly reported strategy. The reactivity of the aromatic rings and the imide functional group under the harsh conditions often required for electrophilic or nucleophilic fluorination makes this approach challenging. Instead, synthetic strategies for producing fluorinated isoindoles typically involve the use of fluorinated starting materials. researchgate.netresearchgate.netnih.gov For example, 4,5,6,7-tetrafluoroisoindole has been prepared directly from tetrafluorophthalonitrile (B154472) via reduction with a hydride reagent. researchgate.netresearchgate.net While this method effectively incorporates fluorine onto the benzene (B151609) portion of the isoindole skeleton, it builds the heterocyclic ring from a pre-fluorinated precursor rather than fluorinating an existing isoindole. researchgate.netresearchgate.net Research on the reactivity of isoindoles shows that fluorine substitution does not significantly alter the cycloaddition reactivity of the isoindole core, suggesting that the focus remains on building the molecule with fluorine already in place. nih.gov

Green Chemistry Principles in Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and related compounds, several green chemistry approaches have been explored, emphasizing solvent-free conditions and the use of recyclable catalysts. aip.org

Solvent-Free Reaction Conditions

Eliminating volatile and often hazardous organic solvents is a key principle of green chemistry. cem.com Microwave-assisted organic synthesis has emerged as a powerful tool for achieving this goal, enabling rapid, solvent-free reactions with high yields. cem.comtandfonline.comasianpubs.org The synthesis of N-aryl phthalimides, including fluorinated analogues, can be efficiently achieved by irradiating a mixture of phthalic anhydride and the corresponding aromatic amine in a microwave oven for just a few minutes, often resulting in yields exceeding 90%. tandfonline.com

In addition to microwave irradiation, other solvent-free methods have been developed. One such method employs 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (DABCO) as a catalyst for the reaction between phthalic anhydride and aryl amines, providing high yields in short reaction times without the need for a solvent. researchgate.net Palladium-catalyzed reactions have also been adapted to solvent-free conditions for the synthesis of phthalimides from N-substituted 2-iodobenzamides. rsc.org

| Method | Key Reagents/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Neat mixture of Phthalic Anhydride and Aromatic Amine | 2–10 min | 91–95% | tandfonline.com |

| Base Catalysis | DABCO | Short | High | researchgate.net |

| Palladium Catalysis | Palladium catalyst, Phenyl formate | Not specified | Good | rsc.org |

Recyclable Catalytic Systems

The use of heterogeneous and recyclable catalysts offers significant environmental and economic advantages by simplifying product purification and allowing for the reuse of the catalyst. Several such systems have been applied to the synthesis of phthalimide derivatives.

Montmorillonite-KSF, a type of clay, has been successfully used as a reusable catalyst in the microwave-assisted synthesis of phthalimides, combining the benefits of solid-phase catalysis and microwave efficiency. eijppr.com Another approach involves a polymer-supported palladium-N-heterocyclic carbene complex, which catalyzes the synthesis of N-substituted phthalimides and can be recovered and reused over several reaction cycles. rsc.org More novel, bio-based catalysts are also being explored. A catalyst derived from the water extract of onion peel ash (WEOPA) has been reported as a green, effective, and recyclable system for synthesizing isoindoline (B1297411) derivatives. aip.org

| Catalyst | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Montmorillonite-KSF Clay | Microwave-assisted synthesis | Eco-friendly, reusable | eijppr.com |

| Polymer-supported Pd-NHC | Carbonylative cyclization | Heterogeneous, recoverable for several cycles | rsc.org |

| Water Extract of Onion Peel Ash (WEOPA) | Condensation reaction | Bio-based, green, recyclable, low-cost | aip.org |

Stereoselective Synthesis Methodologies (if applicable)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis, which deals with the selective formation of one stereoisomer over another, is not directly applicable to the preparation of this specific compound.

However, stereoselective methodologies become highly relevant when synthesizing more complex, chiral analogues or natural products that incorporate the isoindole-1,3-dione (phthalimide) scaffold. nih.gov The phthalimide group is often used as a protecting group for primary amines in the synthesis of chiral molecules. organic-chemistry.orgmasterorganicchemistry.com For example, in the synthesis of a complex isoindole alkaloid, a reductive alkylation step proceeded with high diastereoselectivity, yielding a single diastereoisomer. nih.gov In another instance, a chiral N-phenyl phthalimide compound was synthesized using the chiral precursor L-phenylglycinol, demonstrating the construction of a stereochemically defined phthalimide derivative. google.com These examples highlight that while the parent this compound is achiral, the principles of stereoselective synthesis are crucial for expanding the structural diversity and biological applications of its chiral derivatives.

Scalability Considerations for Research and Development

The transition of a synthetic route for this compound and its analogues from laboratory-scale to research and development (R&D) and potential pilot-plant production necessitates a thorough evaluation of several critical factors. While numerous methods exist for the synthesis of N-aryl phthalimides, not all are amenable to scale-up. The primary goal in an R&D setting is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable.

The most common laboratory synthesis of N-aryl phthalimides involves the condensation of phthalic anhydride with a primary amine, in this case, 2-fluoroaniline. researchgate.net This seemingly straightforward reaction presents several challenges upon scaling up. High reaction temperatures are often required, which can lead to side reactions and impurities, complicating the purification process. chemrxiv.org The choice of solvent is another critical parameter. While high-boiling point solvents like glacial acetic acid are effective on a small scale, their removal and recycling on a larger scale can be energy-intensive and costly.

Recent advancements in synthetic methodologies offer promising alternatives for the scalable production of this compound. Organocatalytic methods, for instance, utilize N-heterocyclic carbenes (NHCs) to facilitate the reaction under mild conditions, often at room temperature. nih.govchemrxiv.org This approach not only reduces the energy requirements but also enhances the substrate scope and functional group tolerance. nih.gov One such protocol has demonstrated scalability to the 1.0 mmol scale with no loss of reactivity or selectivity, and the potential for lower catalyst loadings further enhances its practicality for larger-scale synthesis. nih.gov

Microwave-assisted synthesis represents another avenue for efficient and scalable production. By significantly reducing reaction times compared to conventional heating, this technique can improve throughput. iaea.org Solvent-free microwave irradiation of phthalic anhydride and an aromatic amine has been shown to produce N-aryl phthalimides in high yields (91–95%) within minutes. iaea.org The elimination of a solvent simplifies the work-up procedure and reduces waste, aligning with the principles of green chemistry.

Metal-free synthetic protocols are also gaining traction due to concerns about metal contamination in the final product, especially for pharmaceutical applications. A scalable, metal-free approach for the synthesis of N-aryl and N-alkyl phthalimides has been developed using 1,2,3-benzotriazin-4(3H)-ones as starting materials. acs.org This method is operationally simple and has been successfully demonstrated on a gram scale. acs.org

The purification of this compound on a larger scale also requires careful consideration. While laboratory-scale purifications often rely on column chromatography, this technique is generally not feasible for industrial production due to high solvent consumption and cost. Crystallization is the preferred method for large-scale purification. Therefore, the choice of a solvent system that allows for efficient crystallization of the final product with high purity is crucial. Studies on the solubility of phthalimide derivatives in various solvent systems can provide valuable data for developing a robust crystallization process. researchgate.net For instance, the solubility of phthalimide has been shown to be favorable in mixed solvent systems like acetone-methanol and ethyl acetate-methanol, with solubility increasing with temperature, a key factor for successful crystallization upon cooling. iaea.orgresearchgate.net

In the context of R&D, a thorough process optimization would involve a Design of Experiments (DoE) approach to systematically evaluate the impact of various reaction parameters such as temperature, reactant stoichiometry, catalyst loading, and solvent composition on the yield and purity of this compound. This systematic approach allows for the identification of optimal reaction conditions that are both efficient and reproducible on a larger scale.

Below is a table summarizing various synthetic approaches for N-aryl phthalimides, which can be considered for the scalable synthesis of this compound.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| NHC-Catalyzed | Phthalamic acid derivative, PivCl | N-heterocyclic carbene (NHC) | THF | 25 | 24 h | 99 | nih.gov |

| Microwave (Solvent-Free) | Phthalic anhydride, Aromatic amine | None | None | - | 2-10 min | 91-95 | iaea.org |

| Metal-Free | 1,2,3-Benzotriazin-4(3H)-one, TMSCN | DIPEA | DMSO/Water | 120 | 36 h | 77-91 | acs.org |

| Conventional Heating | Phthalic anhydride, 2-fluoro-5-aminophenol | None | Acetic Acid | Reflux | 2 h | 34.3 | |

| High-Pressure H₂O/EtOH | o-Phthalic acid, Amine | None | H₂O/EtOH (1/1 v/v) | High | - | Good | rsc.org |

| Palladium-Catalyzed | 2-iodo-N-phenylbenzamides, Difluorocarbene precursor | Palladium catalyst | - | - | - | High | rsc.org |

Advanced Structural Elucidation Techniques and Conformational Analysis of 2 2 Fluorophenyl Isoindole 1,3 Dione

Spectroscopic Methodologies for Structural Confirmation

The definitive identification of 2-(2-fluorophenyl)isoindole-1,3-dione relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals a series of multiplets in the aromatic region, consistent with the presence of two distinct phenyl rings. The signals for the protons on the phthalimide (B116566) moiety appear as two multiplets, one from δ 7.98 to 7.95 ppm (2H) and another from δ 7.82 to 7.78 ppm (2H). rsc.org The protons of the 2-fluorophenyl group exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. A multiplet integrating to one proton is observed between δ 7.49 and 7.41 ppm. rsc.org Additionally, a doublet of doublets is seen at δ 7.37 ppm with coupling constants of J = 10.4 and 4.4 Hz, characteristic of a proton adjacent to the fluorine-bearing carbon. rsc.org The final proton signal, a doublet of doublets, appears at approximately δ 7.28 ppm. rsc.org The integration of these signals confirms the presence of the eight aromatic protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.98 – 7.95 | m | 2H | Phthalimide Protons |

| 7.82 – 7.78 | m | 2H | Phthalimide Protons |

| 7.49 – 7.41 | m | 1H | 2-Fluorophenyl Proton |

| 7.37 | dd (J = 10.4, 4.4 Hz) | 1H | 2-Fluorophenyl Proton |

| ~7.28 | dd | 1H | 2-Fluorophenyl Proton |

Table 1: ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For N-substituted phthalimides, the carbonyl carbons of the imide functional group typically resonate in the downfield region of the spectrum. scispace.comacgpubs.org In analogous structures, these signals are often observed around 167 ppm. rsc.org The aromatic carbons of the phthalimide and the 2-fluorophenyl rings are expected to appear in the range of approximately 120 to 140 ppm. rsc.org The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The remaining aromatic carbons will also show smaller two- and three-bond couplings to fluorine.

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (C-F) | ~155-165 (with large ¹JCF) |

| Aromatic (C-H, C-C) | ~120-140 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.

While specific 2D NMR data for this compound is not extensively reported, the application of these techniques is fundamental for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the phthalimide and the 2-fluorophenyl rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, providing a clear link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the 2-fluorophenyl ring to the nitrogen atom of the isoindole-1,3-dione core by observing correlations between the protons on the fluorophenyl ring and the carbonyl carbons of the phthalimide moiety.

Infrared (IR) Spectroscopy for Functional Group Presence

The IR spectrum of this compound is characterized by the prominent absorption bands of the imide functional group. Cyclic imides typically exhibit two distinct carbonyl (C=O) stretching bands. acs.org For phthalimide derivatives, these are generally observed in the regions of 1775-1795 cm⁻¹ (asymmetric stretch) and 1700-1750 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-F stretching vibration of the fluorophenyl group would likely appear in the 1100-1250 cm⁻¹ range. Aromatic C=C stretching vibrations typically give rise to signals in the 1450-1600 cm⁻¹ region. acs.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Asymmetric C=O Stretch | 1775 - 1795 |

| Symmetric C=O Stretch | 1700 - 1750 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretch | 1100 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

Table 3: Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and the fragmentation pathways of the molecule. The molecular formula of this compound is C₁₄H₈FNO₂, which corresponds to a molecular weight of 241.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 241.

LC-MS for Purity and Molecular Ion Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to determine the purity and confirm the molecular weight of this compound. In this method, the compound is first passed through a liquid chromatograph to separate it from any impurities. The eluent from the chromatograph is then introduced into a mass spectrometer.

The mass spectrometer ionizes the molecule, typically by adding a proton to form the molecular ion [M+H]⁺. For this compound (C₁₄H₈FNO₂), the expected monoisotopic mass is approximately 241.05 g/mol . The detection of a prominent peak corresponding to the [M+H]⁺ ion (m/z ≈ 242.06) in the mass spectrum serves as a definitive confirmation of the compound's identity. mdpi.comthermofisher.com The purity of the sample is assessed by the relative area of the main compound's peak in the chromatogram compared to any impurity peaks. nih.gov In some cases, in-source collision-induced dissociation (CID) can be used to generate characteristic fragment ions, providing an additional layer of structural confirmation. thermofisher.com

Below is a table summarizing the expected LC-MS data for the compound.

| Parameter | Expected Value | Purpose |

| Retention Time (t_R) | Column & Method Dependent | Chromatographic Separation |

| Molecular Formula | C₁₄H₈FNO₂ | --- |

| Monoisotopic Mass | 241.0539 u | --- |

| [M+H]⁺ Ion (m/z) | ~242.0617 u | Molecular Ion Confirmation |

| Purity (%) | >95% (typically) | Purity Assessment |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies on Derivatives

For instance, crystals of a related derivative are grown, often by slow evaporation from a suitable solvent, and then subjected to X-ray diffraction. nih.gov The resulting diffraction pattern is analyzed to solve the crystal structure. The table below shows typical crystallographic data obtained for analogous isoindole-1,3-dione derivatives. mdpi.comresearchgate.net

| Crystallographic Parameter | Example Value (from a derivative) | Significance |

| Crystal System | Monoclinic or Triclinic | Describes the basic crystal symmetry |

| Space Group | P2₁/n or P-1 | Defines the symmetry elements within the unit cell |

| a (Å) | 5.9 - 11.6 | Unit cell dimension |

| b (Å) | 8.0 - 26.1 | Unit cell dimension |

| c (Å) | 12.4 - 15.7 | Unit cell dimension |

| β (°) or α, γ (°) | 93° - 119° or ~100° | Unit cell angles |

| Volume (ų) | ~900 - 1300 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Analysis of Dihedral Angles and Planarity

A key feature revealed by X-ray crystallography is the relative orientation of the two aromatic rings: the isoindole ring system and the 2-fluorophenyl substituent. The isoindole ring system itself is generally found to be planar. nih.gov However, due to steric hindrance from the ortho-substituent, the fluorophenyl ring is typically twisted out of the plane of the isoindole moiety. nih.gov

This twist is quantified by the dihedral angle between the planes of the two rings. In related structures, such as 2-(2-iodophenyl)isoindoline-1,3-dione, this dihedral angle is significant, measured at 84.77(15)°. nih.govresearchgate.net For 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the angle is 66.4(1)°. researchgate.net It is expected that this compound would exhibit a similarly large dihedral angle, indicating a non-planar conformation in the solid state. mdpi.com

Intermolecular Interaction Analysis in Crystal Packing (e.g., C-H...π, π-π interactions)

The way molecules of this compound pack together in a crystal is governed by various non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis is often used to visualize and quantify these contacts. mdpi.com

Common interactions observed in the crystal structures of similar phthalimide derivatives include:

C-H···O Hydrogen Bonds: These are frequently observed, where a hydrogen atom from a C-H bond on one molecule interacts with an oxygen atom of a carbonyl group on an adjacent molecule. researchgate.netnih.gov

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule. mdpi.com

Halogen Bonding: In derivatives with other halogens, such as iodine, specific I···O contacts have been noted, which can influence crystal packing. nih.gov In the case of the fluoro-derivative, weak C-H···F interactions might also be present. nih.gov

These interactions often link molecules into chains or more complex three-dimensional networks. researchgate.net

Chromatographic Purity Assessment Techniques (e.g., TLC, Flash Chromatography, UHPLC)

Chromatographic techniques are indispensable for both the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. mdpi.com A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity is qualitatively judged by the presence of a single spot.

Flash Chromatography: This is a purification technique that uses a column of silica gel and a solvent system under moderate pressure to separate the desired compound from unreacted starting materials and byproducts. nih.gov Fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC): For a precise quantitative assessment of purity, UHPLC is the method of choice. It offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The compound is analyzed on a suitable column (e.g., a C18 reversed-phase column), and its purity is calculated by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of 97% or higher is often achieved and required for further applications. nih.gov

The table below summarizes the application of these chromatographic techniques.

| Technique | Application | Typical System | Outcome |

| TLC | Reaction monitoring, preliminary purity check | Silica gel plate, e.g., Ethyl Acetate/Hexane | R_f value, number of spots |

| Flash Chromatography | Preparative purification | Silica gel column, gradient elution | Isolation of pure compound |

| UHPLC | Quantitative purity analysis | C18 reversed-phase column, UV detection | Retention time, peak area, % purity |

Computational and Theoretical Investigations of 2 2 Fluorophenyl Isoindole 1,3 Dione

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For 2-(2-fluorophenyl)isoindole-1,3-dione, DFT calculations, often employing the B3LYP functional with various basis sets, are used to predict its behavior at the molecular level. Such studies on related isoindoline-1,3-dione derivatives have demonstrated the reliability of this approach in elucidating molecular and electronic properties. mdpi.com

Geometry Optimization and Conformational Landscapes

The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, the key structural feature is the dihedral angle between the planar isoindole-1,3-dione ring system and the 2-fluorophenyl ring.

In related structures, such as 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, this dihedral angle has been determined to be approximately 70.21°. nih.gov For 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the dihedral angle is reported to be 66.4°. researchgate.net This significant twist is due to the steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the phthalimide (B116566) moiety. The isoindole ring itself is generally planar. nih.govresearchgate.net Weak intermolecular interactions, such as C—H···O hydrogen bonds, often help stabilize the crystal packing of these molecules. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylisoindole-1,3-dione Derivative (Note: Data is based on a closely related structure, 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, as a model for this compound. researchgate.net)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-N (imide) | ~1.40 | |

| C=O (imide) | ~1.21 | |

| C-C (aromatic) | ~1.38 - 1.40 | |

| N-C (phenyl) | ~1.44 | |

| Bond Angles (°) ** | ||

| C-N-C (imide) | ~111.5 | |

| N-C=O | ~125.0 | |

| C-C-C (benzene) | ~120.0 | |

| Dihedral Angle (°) ** | ||

| Phenyl vs. Isoindole | ~66.4 |

Electronic Structure Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

For isoindoline-1,3-dione derivatives, the HOMO is typically located over the substituted aromatic ring, while the LUMO is predominantly found on the isoindole moiety. nih.gov The HOMO-LUMO energy gap can be engineered by altering substituents on the molecule. ucm.es A smaller energy gap generally implies higher reactivity and is often associated with enhanced nonlinear optical properties. ucm.esnih.gov In related systems, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to reduce the HOMO-LUMO gap. nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer, hybridization, and delocalization of electrons. It transforms the complex molecular wavefunction into localized Lewis-like structures (bonds and lone pairs). The analysis of interactions between filled (donor) and empty (acceptor) orbitals reveals hyperconjugative interactions that stabilize the molecule.

Non-Linear Optical (NLO) Properties Assessment

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Computational studies on organic chromophores show that the presence of electron-donating and electron-accepting groups can significantly enhance NLO properties. nih.gov For isoindoline-1,3-dione derivatives, the phthalimide group acts as an electron acceptor. While specific NLO data for this compound is scarce, studies on other organic molecules indicate that parameters like the dipole moment, HOMO-LUMO gap, and intramolecular charge transfer, all of which can be calculated using DFT, are critical in determining the NLO response. nih.govnih.gov

Table 3: Representative NLO Properties (Note: These values are illustrative based on general principles for organic NLO materials and not specific to the title compound.)

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | µ | 2 - 6 Debye |

| Mean Polarizability | ⟨α⟩ | 150 - 250 |

| First Hyperpolarizability | β | 1000 - 5000 |

Theoretical Prediction of Spectroscopic Parameters (IR, NMR) and Correlation with Experimental Data

DFT calculations are widely used to predict spectroscopic data, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these theoretical spectra with experimental data serves as a powerful method for structural confirmation.

For various isoindoline-1,3-dione derivatives, DFT calculations have been shown to accurately reproduce experimental IR and NMR spectra. nih.gov For instance, the characteristic C=O stretching frequencies in the IR spectrum of isoindoline-1,3-diones are typically observed between 1699 and 1779 cm⁻¹ and can be calculated with good accuracy. nih.govnih.gov Similarly, the ¹H and ¹³C NMR chemical shifts can be predicted, aiding in the assignment of experimental signals. nih.govmdpi.com Discrepancies between calculated and experimental values can often be explained by intermolecular interactions, such as hydrogen bonding, present in the experimental sample but not always accounted for in gas-phase calculations. researchgate.net

Table 4: Correlation of Experimental and Theoretical Spectroscopic Data for Isoindoline-1,3-dione Derivatives (Note: Data is representative of the class of compounds. nih.govnih.gov)

| Spectroscopic Data | Experimental Range | Theoretical Prediction |

| IR (cm⁻¹) | ||

| C=O stretch (asymmetric) | 1760 - 1780 | Correlates well with scaling |

| C=O stretch (symmetric) | 1699 - 1720 | Correlates well with scaling |

| C-F stretch | 1210 - 1225 | Correlates well with scaling |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.40 - 8.10 | Good correlation |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | 165 - 170 | Good correlation |

| Aromatic Carbons | 120 - 140 | Good correlation |

Molecular Modeling and Simulation Studies

Computational techniques are pivotal in modern medicinal chemistry for predicting molecular interactions, understanding dynamic behavior, and guiding the design of new therapeutic agents. For this compound and its derivatives, these methods provide invaluable insights into their potential as bioactive compounds.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to forecast the binding mode and affinity of small molecule ligands, such as this compound, to the active site of a biological target, typically a protein or enzyme.

Studies on various isoindoline-1,3-dione derivatives have demonstrated their potential as inhibitors for several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX). mdpi.comnih.govnih.gov The core isoindole-1,3-dione (phthalimide) scaffold is recognized as a noteworthy pharmacophore, often interacting with key residues in the active sites of these enzymes. nih.gov

In the context of AChE inhibition, a target for Alzheimer's disease treatment, the phthalimide moiety has been shown to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov The N-substituted phenyl ring, as in this compound, plays a crucial role by establishing further interactions within the catalytic active site (CAS) or the gorge of the enzyme. Research on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids revealed that substitutions on the benzyl (B1604629) ring significantly influence inhibitory activity. nih.gov Notably, compounds with a para-fluoro substitution on the benzyl moiety exhibited the highest inhibitory potency against AChE, with IC50 values as low as 2.1 μM. nih.gov This suggests that the fluorine atom in the ortho position of this compound could similarly engage in favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in a target's active site.

Molecular docking simulations of various isoindoline-1,3-dione derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonding: The carbonyl oxygens of the isoindole-1,3-dione core are frequent hydrogen bond acceptors.

Hydrophobic Interactions: The planar phthalimide ring and the phenyl substituent engage in π-π stacking, π-alkyl, and other hydrophobic interactions with aromatic and aliphatic residues of the enzyme. nih.gov

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen in the protein backbone. hilarispublisher.com

| Derivative Class | Target Enzyme | Key Interacting Residues | Predicted Interaction Types | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (fluoro-substituted) | Acetylcholinesterase (AChE) | Tyr72, Asp74, Trp86, Tyr124, Trp286, Tyr337, Tyr341 | π-π stacking, Cation-π, Hydrogen bonding | nih.gov |

| N-Arylpiperazine substituted 1H-isoindole-1,3(2H)-diones | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Leu352, Val523 | Hydrogen bonding, π-σ, π-alkyl | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | Acetylcholinesterase (AChE) | Trp84, Tyr130, Phe330, Tyr334 | π-π stacking, Hydrogen bonding | researchgate.net |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex and to study its dynamic behavior over time. MD simulations provide a more realistic physiological environment by incorporating solvent effects and allowing for the flexibility of both the ligand and the protein.

For isoindoline-1,3-dione derivatives, MD simulations have been used to validate the binding poses obtained from docking studies. nih.govresearchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSF: This parameter identifies the fluctuation of individual amino acid residues. Higher fluctuations in residues within the binding pocket can indicate conformational changes that accommodate the ligand, while stable fluctuations for the ligand itself suggest a stable binding mode.

MD simulations of AChE complexed with potent isoindoline-1,3-dione inhibitors have confirmed the stability of the interactions predicted by docking, lending further support to their proposed mechanism of action. researchgate.net

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient - RDG)

Non-covalent interactions (NCIs) are critical for molecular recognition and the stability of ligand-protein complexes. Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions in real space. researchgate.net The method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, different types of interactions can be identified:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values of the sign(λ₂)ρ function.

Weak van der Waals Interactions: Characterized by values of sign(λ₂)ρ near zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values of sign(λ₂)ρ.

While specific RDG analyses for this compound are not prominently available in the reviewed literature, this technique is highly applicable. An RDG analysis would allow for the detailed visualization of intramolecular and intermolecular interactions, such as the potential for an intramolecular hydrogen bond involving the fluorine atom and a carbonyl group, as well as the van der Waals contacts that govern its binding in a protein pocket. researchgate.netnih.gov Studies on other halogenated molecules have successfully used RDG to identify and characterize van der Waals and hydrogen bonding interactions involving the halogen atom. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It defines a surface for a molecule in a crystal where the contribution from its own electron density is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified as red spots.

| Derivative Class | H···H Contacts (%) | O···H Contacts (%) | C···H Contacts (%) | Halogen···H Contacts (%) | Reference |

|---|---|---|---|---|---|

| 7,7-dimethyl-2-phenyl...benzo[f]isoindole-1,5(2H)-dione | 65.5 | 17.5 | 14.3 | N/A | nih.gov |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione | 24.4 - 36.5 | 8.7 - 12.1 | 5.4 - 10.6 | N/A (S...H: 4.5-5.6) | tandfonline.com |

| 5-bromo...hexahydro-1H-isoindole-1,3(2H)-dione | Primary contributions from H···H, O···H/H···O, C···H/H···C and Br···H/H···Br interactions | atauni.edu.tr |

For a crystal of this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H, O···H, and C···H contacts. Crucially, it would also quantify the contribution of F···H contacts, providing insight into the role of the fluorine substituent in directing the crystal packing arrangement.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies aim to correlate a molecule's chemical structure with its biological activity and physicochemical properties, respectively. Computational approaches are instrumental in elucidating these relationships.

Computational Approaches to SAR/SPR Elucidation

For isoindole-1,3-dione derivatives, computational studies have been key to understanding their SAR as enzyme inhibitors. By comparing the docking scores, binding modes, and calculated interaction energies of a series of analogs, researchers can deduce which structural features are critical for activity.

Key SAR insights for isoindole-1,3-dione derivatives derived from computational studies include:

The Role of the Phenyl Ring Substituent: Studies on AChE inhibitors have shown that the nature and position of substituents on the N-phenyl ring are critical. As mentioned, fluoro-substituted derivatives often exhibit enhanced potency. nih.gov Computational models can rationalize this by showing, for example, that the size and electronegativity of fluorine allow for optimal fitting and favorable electronic interactions within the active site that are not possible with larger or less electronegative groups. nih.gov

Importance of the Linker: In derivatives where the isoindole core is connected to another pharmacophore via a linker, the length and flexibility of this linker are crucial. mdpi.com Computational modeling helps to determine the optimal linker length that positions the two pharmacophores correctly for simultaneous interaction with different regions of the target protein.

Hydrophobicity and Electronic Properties: The hydrophobic phthalimide moiety is known to enhance the ability of these compounds to cross biological membranes. tandfonline.com Computational methods can calculate properties like LogP (lipophilicity) and molecular electrostatic potential (MEP) maps. MEP maps, for instance, can visualize the electron-rich (negative potential) carbonyl oxygens and electron-poor regions, which helps explain their interaction patterns with protein active sites.

Through these computational approaches, a detailed understanding of the SAR and SPR for the this compound class of compounds can be developed, providing a rational basis for the design of new derivatives with improved activity and properties.

Mechanistic Studies of Reactivity and Transformation Pathways of Isoindole 1,3 Diones

Cyclization and Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Isoindole-1,3-diones and their derivatives can participate as dienophiles or dipolarophiles, leading to diverse molecular architectures.

The C=C bond within the maleimide (B117702) substructure of certain isoindole-1,3-dione derivatives can act as a dienophile in [4+2] cycloaddition reactions. The regio- and stereochemical outcome of these reactions are dictated by both steric and electronic factors.

In one notable example, the Diels-Alder reaction between various anthracene (B1667546) derivatives and N-substituted phthalimides was studied within a self-assembled organopalladium cage in an aqueous solution. researchgate.net This environment induced an unusual 1,4-regioselectivity, contrasting with the conventional 9,10-adduct typically formed in solution. researchgate.net The steric bulk of the N-substituent on the phthalimide (B116566) was found to be crucial for this 1,4-selectivity. For instance, N-phenylphthalimide participated in this highly regioselective reaction. researchgate.net The selectivity is attributed to the pre-organization of the reactants within the hydrophobic pocket of the cage, which orients the C=C bond of the phthalimide towards the 1,4-position of the anthracene. researchgate.net

Furthermore, a hexadehydro-Diels–Alder (HDDA) domino reaction has been developed for the synthesis of fused multifunctionalized isoindole-1,3-diones. rsc.org This process involves the in-situ generation of an aryne from a tetrayne, which then undergoes a formal [4+2] cycloaddition with an imidazole (B134444) derivative. rsc.org This cascade reaction leads to the formation of highly substituted tricyclic isoindole-1,3-dione systems in good to excellent yields. rsc.org

The regioselectivity in hetero-Diels-Alder reactions, such as those involving nitroso derivatives and dienes, is heavily influenced by the electronic properties of the substituents on both the diene and the dienophile. beilstein-journals.org Electron-donating groups on the dienophile generally favor the formation of the proximal regioisomer when reacting with 1-substituted dienes. beilstein-journals.org

1,3-dipolar cycloadditions are a cornerstone for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, isoindole-1,3-dione derivatives can act as the dipolarophile. A systematic study of the (3+2) cycloaddition reaction between N-allyl substituted polycyclic derivatives of isoindole-1,3-dione and three-atom components like nitrones and nitrile oxides has been conducted. researchgate.net These reactions proceed with high regio- and stereoselectivity. The cycloaddition with nitrones occurs selectively on the N-allyl substituent's double bond, yielding substituted isoxazolidines. researchgate.net However, the regioselectivity with nitrile oxides depends on the specific structure of the polycyclic scaffold. researchgate.net

The Huisgen 1,3-dipolar cycloaddition, a concerted [2s+4s] pericyclic reaction, is a classic example. organic-chemistry.org Reactions involving azides and alkynes produce triazoles, while those with nitrile oxides and alkynes yield isoxazoles. youtube.com The regioselectivity can often be low, leading to mixtures of products, though copper-catalyzed versions of the azide-alkyne cycloaddition (click chemistry) exhibit high regioselectivity. youtube.com

In a three-component reaction, isatin-derived azomethine ylides (the 1,3-dipole) react with various maleimides (the dipolarophile) to produce functionalized N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivity. mdpi.com

The [2+3] cycloaddition of nitrones with nitriles is a key method for synthesizing 1,2,4-oxadiazolines. researchgate.net This reaction can be challenging and often requires electrophilically activated nitriles and harsh conditions. However, metal-promoted pathways can facilitate this transformation. For instance, the reaction between phthalonitriles and a cyclic nitrone can be promoted by palladium(II) to form oxadiazoline complexes, which are precursors to other heterocyclic systems. researchgate.net

A metal-free protocol for synthesizing N-aryl and N-alkyl phthalimides has also been developed from 1,2,3-benzotriazin-4(3H)-ones. This reaction proceeds through a proposed denitrogenative cyanation pathway using TMSCN as the cyanide source. acs.org The transformation involves the extrusion of a nitrogen molecule from the benzotriazinone ring, followed by cyclization involving the cyanide group to form the phthalimide structure. acs.org

Condensation and Substitution Reactions

The synthesis of N-substituted phthalimides is a fundamental transformation, typically proceeding through condensation and substitution mechanisms.

The traditional and most common synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride (B1165640) with a primary amine. rsc.org The mechanism is generally accepted to be a two-step addition-elimination process. researchgate.net The reaction is initiated by the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the phthalic anhydride. This forms a tetrahedral intermediate, which then opens the anhydride ring to yield a phthalamic acid intermediate. The final step is an intramolecular cyclization-dehydration, where the amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the five-membered imide ring. researchgate.net Kinetic studies on the cyclization of substituted phthalanilic acids in acetic acid support this mechanism, showing evidence for a long-lived intermediate before the final imide formation. researchgate.net

In recent years, various catalytic methods have been developed to facilitate N-arylation and N-alkylation under milder conditions. These include copper- and palladium-catalyzed reactions that expand the scope of possible substrates. nih.govrsc.org An organocatalytic approach using N-heterocyclic carbenes (NHCs) allows for the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. nih.govchemrxiv.org The mechanism involves the in-situ activation of the phthalamic acid and subsequent NHC-catalyzed atroposelective amidation. nih.gov

The choice of solvent can significantly influence the efficiency and outcome of reactions involving isoindole-1,3-diones. In the synthesis of N-substituted phthalimides via the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, a screening of various solvents demonstrated a profound effect on the reaction yield. acs.org

| Entry | Solvent | Yield (%) |

| 1 | DMF | 77 |

| 2 | 1,4-Dioxane | 55 |

| 3 | NMP | 43 |

| 4 | Xylene | 37 |

| 5 | Toluene (B28343) | 0 |

Table 1. Effect of Solvent on the Yield of Phthalimide Derivative 2a. acs.org

As shown in Table 1, dimethylformamide (DMF) was found to be the most effective solvent, affording the product in 77% yield, while the reaction was completely ineffective in toluene. acs.org This highlights the role of a polar aprotic solvent in facilitating the reaction pathway. In other cases, such as the copper-promoted N-arylation of imides, reactions can be performed in aqueous media or even under solvent-free conditions, although yields may be lower in the latter case. rsc.org Kinetic studies of N-phenylphthalimide formation have often been conducted in protic solvents like acetic acid. researchgate.net For 1,3-dipolar cycloadditions, theoretical calculations have been performed using solvents like toluene to model the reaction environment. researchgate.net The solvent can affect reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

Catalytic Influences on Reactivity

The reactivity of the isoindole-1,3-dione core and its derivatives is significantly influenced by catalysts, which can facilitate a variety of transformations. The choice of catalyst and solvent system is crucial in directing the reaction toward the desired product.

In the synthesis of derivatives containing the isoindole-1,3-dione scaffold, base-catalyzed reactions are common. For instance, the Claisen-Schmidt condensation of a related isoindoline-1,3-dione derivative with 2-fluorobenzaldehyde (B47322) is effectively carried out using potassium tert-butoxide as a catalyst in an ethanol (B145695) solvent. mdpi.com This reaction proceeds under reflux conditions, and subsequent acidification is required to isolate the product. mdpi.com

Acid catalysts also play a role in transformations involving the phthalimide structure. In syntheses of N-substituted isoindole-1,3-dione derivatives, a catalytic amount of glacial acetic acid in a solvent like toluene at elevated temperatures (110 °C) is used to promote the condensation reaction between a hydrazide and phthalic anhydride. mdpi.com

More advanced catalytic systems involving transition metals have been reported for the functionalization of isoindoles. These include rhodium(III)-catalyzed couplings and molybdenum-based systems that enable ring-closing metathesis, highlighting the broad scope of catalytic transformations applicable to the isoindole framework. researchgate.net

Table 1: Examples of Catalytic Systems in Isoindole-1,3-dione Reactions

| Catalyst | Reagents | Reaction Type | Conditions | Source(s) |

| Potassium tert-butoxide | 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, 2-fluorobenzaldehyde | Claisen-Schmidt Condensation | Ethanol, Reflux | mdpi.com |

| Glacial Acetic Acid | 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carbohydrazide, Phthalic Anhydride | Condensation | Toluene, 110 °C | mdpi.com |

Rearrangement Reactions and Isomerization Pathways

The 2-(2-fluorophenyl) substituent introduces unique possibilities for rearrangement and isomerization reactions, particularly involving the fluorine atom.

Fluorine Radical Rearrangements: Computational studies using density functional theory (DFT) have shown that 1,2-fluorine atom migrations in perfluoroalkyl radicals are thermodynamically favorable. nih.gov This type of rearrangement, where a fluorine atom shifts from a less branched to a more branched carbon center, has calculated activation barriers between 19-29 kcal/mol. nih.gov These barriers can be overcome at elevated temperatures or through photochemical activation. nih.gov The presence of mineralization products like hydrogen fluoride (B91410) (HF) can further lower the activation barrier by as much as 10 kcal/mol, making this isomerization process more prominent. nih.gov Natural bond orbital analyses indicate that the fluorine moves as a radical in a noncharge-separated state. nih.gov While initially considered implausible due to the high C-F bond strength, these findings suggest that 1,2-fluorine atom shifts represent a potential, albeit minor, isomerization channel for fluorinated aromatic compounds like 2-(2-fluorophenyl)isoindole-1,3-dione under specific degradation conditions. nih.gov

Base-Induced Isomerization: The isoindole scaffold is also susceptible to base-induced rearrangements. Studies on complex dispiro-pyrrolidineoxindoles, which are synthesized via [3+2] cycloaddition reactions, have revealed novel isomerization pathways upon treatment with bases like sodium alkoxides. mdpi.com These transformations can lead to the inversion of configuration at a specific stereocenter (epimerization) or even skeletal rearrangements, resulting in diastereomers that are not accessible through direct cycloaddition. mdpi.com This demonstrates that basic conditions can be used to explore different stereochemical outcomes and potentially access more stable or biologically active isomers.

Oxidative Transformations in Fused Isoindole Systems

The isoindole-1,3-dione nucleus can be incorporated into larger, fused heterocyclic systems through oxidative reactions. These transformations often involve the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable example is the synthesis of fused multifunctionalized isoindole-1,3-diones from the reaction of tetraynes and imidazole derivatives. rsc.org This process involves a hexadehydro-Diels–Alder (HDDA) domino reaction followed by an intermolecular coupling oxidation. rsc.orgscispace.com The reaction is typically conducted in toluene at 100 °C, and molecular oxygen (O₂) at 1 atmosphere is crucial for the oxidative step. rsc.orgscispace.com The proposed mechanism involves the formation of an aryne intermediate, which undergoes cycloaddition with the imidazole derivative. The subsequent elimination of HCN and oxidation by oxygen yields the final fused isoindole-1,3-dione product. rsc.org The reaction shows poor yields in oxygen-free conditions, highlighting the essential role of the oxidative transformation in the formation of the fused system. scispace.com

Other oxidative processes include the transformation of azaisoindoles into novel pyrrole-fused 2-pyridones, which proceeds via N-alkylation followed by oxidation. nsf.gov Furthermore, the neuroprotective effects of certain isoindoline-1,3-dione derivatives have been demonstrated against H₂O₂-induced cell death, indicating the interaction of this scaffold within oxidative environments. nih.gov

Spectroscopic and Computational Monitoring of Reaction Progress

The synthesis and transformation of this compound and related compounds are rigorously monitored and characterized using a combination of spectroscopic and computational techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. In derivatives of this compound, characteristic signals confirm the presence of the fluorophenyl and isoindole moieties. For example, in a related structure, the enone fragment protons appear as doublets with coupling constants indicative of a trans-configuration, while carbonyl carbons of the dione (B5365651) show distinct signals in the ¹³C NMR spectrum around 177-183 ppm. mdpi.com The heteronuclear coupling between fluorine and adjacent protons or carbons (¹⁹F-¹H, ¹⁹F-¹³C) in the NMR spectra provides definitive evidence for the structure of fluorinated compounds. mdpi.com

Mass Spectrometry (MS): LC-MS and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition of the synthesized compounds. The observation of the molecular ion peak [M+H]⁺ in positive ionization mode confirms the formation of the target molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. The characteristic C=O stretching frequencies of the imide group in the isoindole-1,3-dione ring are readily identifiable. mdpi.comrsc.org

Table 2: Spectroscopic Data for a Representative Isoindole-1,3-dione Derivative

| Technique | Observation | Interpretation | Source(s) |

| ¹H NMR | Doublets at 7.73 and 7.95 ppm (J = 16.1 Hz) | Trans-configuration of vinylic protons | mdpi.com |

| ¹³C NMR | Signals at 182.8 and 177.9 ppm | Carbonyl carbons of the dione and enone groups | mdpi.com |

| LC-MS | Molecular ion peak at m/z 408.0 [M+H]⁺ | Confirmation of molecular weight | mdpi.com |

| FT-IR | Bands at 1766, 1712 cm⁻¹ | C=O stretching of the imide group | rsc.org |

Computational Monitoring: Density Functional Theory (DFT) calculations have proven invaluable for understanding reaction mechanisms that are difficult to observe experimentally. nih.gov These computational methods are used to calculate the thermodynamics and kinetics of potential reaction pathways, such as the 1,2-fluorine radical rearrangements. By computing the activation barriers and transition state geometries, researchers can predict the feasibility of a proposed mechanism under different conditions. nih.gov

Design and Exploration of Isoindole 1,3 Dione Derivatives and Analogues

Synthesis of Libraries of Substituted Isoindole-1,3-diones

The creation of libraries of substituted isoindole-1,3-diones is fundamental to exploring their therapeutic potential. These libraries allow for systematic structure-activity relationship (SAR) studies. A primary and straightforward method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) or its substituted derivatives and a primary amine. mdpi.comscispace.com This approach is highly versatile and is a cornerstone for generating a diverse set of analogues.

Common synthetic strategies include:

Direct Condensation: Refluxing phthalic anhydride with a primary amine, such as 2-fluoroaniline, in a suitable solvent like glacial acetic acid or toluene (B28343), is a conventional method. mdpi.commdpi.com Green chemistry approaches have also been developed, utilizing solventless reactions with simple heating to produce isoindole-1,3-diones. researchgate.net

Mannich Reaction: The acidic proton on the imide nitrogen of a phthalimide (B116566) allows for aminomethylation reactions, enabling the introduction of various pharmacophores. mdpi.com

Multi-step Synthesis: More complex derivatives are often built through multi-step sequences. For instance, N-allylphthalimide can undergo a Heck reaction with an aryl halide like 1-fluoro-4-iodobenzene (B1293370) to yield propenyl-linked derivatives. prepchem.com Similarly, acyl-hydrazides can be reacted with phthalic anhydride to create N-amido-phthalimide structures. mdpi.com

These methods enable the generation of extensive libraries by varying both the substituents on the phthalimide ring and the nature of the N-substituent, which is crucial for probing biological interactions. acgpubs.orgresearchgate.net

Rational Design Principles for Novel Derivatives

The design of new isoindole-1,3-dione derivatives is guided by established medicinal chemistry principles to optimize their interaction with biological targets.

Fluorine Atom Positional Isomerism (ortho, meta, para)

The position of the fluorine atom on the N-phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the compound's biological activity. This is due to the distinct electronic and steric effects each isomer imparts. For example, in a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as acetylcholinesterase (AChE) inhibitors, compounds with a para-fluorobenzyl pyridinium moiety (4-fluoro) demonstrated the highest inhibitory potency against AChE. nih.gov This suggests that the specific placement of the highly electronegative fluorine atom can optimize interactions within the enzyme's active site. The comparative analysis of these isomers is a critical step in SAR studies to identify the most favorable substitution pattern for a given biological target.

Variation of N-Substituents for Modulated Activity

The N-substituent of the isoindole-1,3-dione scaffold is a key determinant of biological activity and the most common point of modification. mdpi.com The significant reactivity of the imide nitrogen proton facilitates the introduction of a vast array of chemical moieties, allowing for the fine-tuning of a compound's properties. nih.govmdpi.com

By attaching different pharmacophores to the nitrogen atom, researchers can target a wide range of biological systems. For instance, linking arylpiperazine moieties to the phthalimide core has led to the development of potent inhibitors of cholinesterases, which are relevant in the context of Alzheimer's disease. nih.gov Similarly, introducing N-benzyl pyridinium groups has also yielded effective AChE inhibitors. nih.gov The type of linker between the isoindole-1,3-dione core and the N-substituent also plays a critical role in modulating activity.

Table 1: Examples of N-Substituent Variations and Their Biological Targets

| Base Scaffold | N-Substituent Class | Example Linker/Group | Biological Target |

|---|---|---|---|

| Isoindole-1,3-dione | Arylpiperazine | Ethyl, Acetyl | Cholinesterases nih.gov |

| Isoindole-1,3-dione | Benzyl (B1604629) Pyridinium | Methylene | Acetylcholinesterase nih.gov |

| Isoindole-1,3-dione | Phenylalanine | Direct | Anticancer, Antileishmanial newsama.com |

Hybrid Molecule Design Incorporating Other Biologically Active Scaffolds (e.g., thiazole (B1198619), triazole, piperazine)

Molecular hybridization is a powerful strategy that involves combining the isoindole-1,3-dione scaffold with other known biologically active heterocyclic systems. This approach aims to create synergistic effects or multi-target compounds.

Thiazole Hybrids: The combination of thiazole and isoindole-1,3-dione has been explored to develop new therapeutic agents. For example, a hybrid molecule, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, was synthesized through a Claisen-Schmidt condensation. mdpi.comresearchgate.net This compound demonstrated significant antimitotic activity against human tumor cell lines. mdpi.com Molecular docking studies of such hybrids have suggested potential inhibition of targets like EGFR and HER2 tyrosine kinases. researchgate.net

Triazole Hybrids: The 1,2,4-triazole (B32235) ring is another important pharmacophore. The synthesis of N-(1,3-dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamides has been accomplished by reacting triazole-carbohydrazides with phthalic anhydride. mdpi.com Triazole moieties are known to act as tubulin polymerization inhibitors, and hybridizing them with other scaffolds like indole (B1671886) aims to create potent anticancer agents. nih.gov

Piperazine (B1678402) Hybrids: Piperazine is a common scaffold in drug discovery. Isoindolinyl-alkyl-piperazines have been synthesized by linking the isoindole-1,3-dione core to various substituted piperazines. nih.govgoogle.com These hybrids have been investigated for a range of activities, including cholinesterase inhibition, by modifying the aryl group on the piperazine ring. nih.govnih.gov

Strategies for Enhancing Molecular Complexity and Diversity

Moving beyond simple substitutions, advanced synthetic strategies are employed to increase the structural complexity and diversity of isoindole-1,3-dione libraries, leading to novel chemical entities with unique properties.

One approach is the use of domino reactions, such as the hexadehydro-Diels–Alder (HDDA) reaction. This strategy has been used to synthesize fused, multifunctionalized isoindole-1,3-diones from the reaction of substituted tetraynes and imidazole (B134444) derivatives. scispace.com This process involves the formation of multiple new chemical bonds in a single operation, rapidly building complex, tricyclic isoindole-1,3-dione systems. scispace.com

Another method involves using cycloaddition reactions to build upon the isoindole core. For example, the reaction of an N-substituted isoindoledione containing a double bond with dichloroketene (B1203229) can yield a complex tricyclic product. researchgate.net Such strategies allow for the exploration of novel three-dimensional chemical space, which is often underexplored compared to flat, aromatic systems. The development of cost-effective and environmentally friendly methods, such as using palladium catalysts for Diels-Alder reactions, facilitates the scalable synthesis of these complex molecules. rsc.org

Structural Requirements for Specific Biological Target Interactions

The effectiveness of an isoindole-1,3-dione derivative against a specific biological target is dictated by precise structural features that govern its binding affinity and selectivity. Molecular docking studies are invaluable tools for elucidating these interactions.

For instance, in the inhibition of cholinesterases, the isoindole-1,3-dione moiety often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Tyr70) in the peripheral anionic site (PAS) of the enzyme's active gorge. nih.gov Meanwhile, a linked N-substituent, such as a piperazine or pyridinium ring, can form crucial cation-π interactions with residues like Phe330 in the catalytic anionic site (CAS). nih.govnih.gov

In the context of cyclooxygenase (COX) inhibition, the isoindole-1,3-dione part of the molecule can form π-alkyl and π-sigma interactions with residues like Leu352 and Val523 in the COX-2 binding site. nih.gov A linked piperazine ring can establish further hydrophobic interactions, while specific functional groups on a linker, like a carbonyl group, can form hydrogen bonds with key residues such as Arg120 and Tyr355, enhancing binding affinity. nih.gov For pyrazole-isoindoline-1,3-dione hybrids targeting 4-hydroxyphenylpyruvate dioxygenase, X-ray crystallography revealed that the isoindoline-1,3-dione moiety forms significant π-π stacking interactions with Phe381 and Phe424. nih.gov